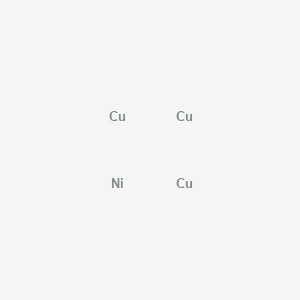
Copper;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-nickel compounds, also known as cupronickel, are alloys composed primarily of copper and nickel, with the addition of other elements such as manganese and iron to enhance specific properties. These alloys are known for their excellent corrosion resistance, high thermal and electrical conductivity, and good mechanical properties. Historically, copper-nickel alloys have been used for thousands of years, with early applications in coinage and marine engineering .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including chemical co-precipitation, wet chemical synthesis, and high-temperature melting processes. One common method involves the low-temperature chemical co-precipitation of nickel and copper salts, followed by reduction to form the alloy .
Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced by melting copper and nickel together in a controlled environment. The molten mixture is then cast into desired shapes and further processed through rolling, forging, or extrusion to achieve the final product. Additives such as manganese, iron, and silicon are often included to improve specific properties .
Análisis De Reacciones Químicas
Types of Reactions: Copper-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the alloy’s composition and the presence of other elements.
Common Reagents and Conditions:
Oxidation: Copper-nickel alloys can oxidize in the presence of oxygen, forming a protective oxide layer that enhances corrosion resistance.
Reduction: Reduction reactions often involve hydrogen or carbon monoxide as reducing agents to convert oxides back to the metallic state.
Substitution: Substitution reactions can occur with other metals or ligands, altering the alloy’s properties.
Major Products: The major products formed from these reactions include oxides, hydroxides, and various intermetallic compounds, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Copper-nickel compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which copper-nickel compounds exert their effects varies depending on the application:
Antimicrobial Activity: Copper ions generate reactive oxygen species (ROS) that damage microbial cell membranes, leading to cell death.
Catalytic Activity: Copper and nickel atoms facilitate electron transfer in catalytic reactions, enhancing reaction rates and selectivity.
Therapeutic Effects: Copper and nickel ions interact with biological molecules, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Bronze: An alloy of copper and tin, known for its hardness and durability.
Brass: An alloy of copper and zinc, used for its acoustic properties and resistance to tarnish.
Stainless Steel: An alloy of iron, chromium, and nickel, known for its corrosion resistance and strength.
Copper-nickel compounds stand out due to their balanced combination of corrosion resistance, mechanical strength, and thermal conductivity, making them suitable for a wide range of applications.
Propiedades
Número CAS |
11131-95-6 |
|---|---|
Fórmula molecular |
Cu3Ni |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
copper;nickel |
InChI |
InChI=1S/3Cu.Ni |
Clave InChI |
WMXMOYTZYUMRLO-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Cu].[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


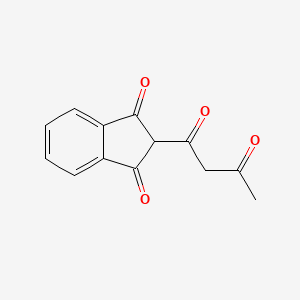
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)


![Butyl 2-{[(2-butoxy-2-oxoethoxy)acetyl]oxy}propanoate](/img/structure/B14735877.png)

![2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14735881.png)
![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
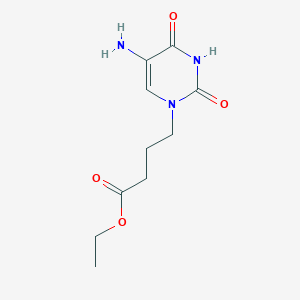
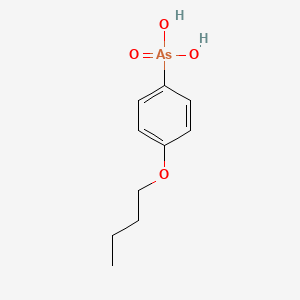
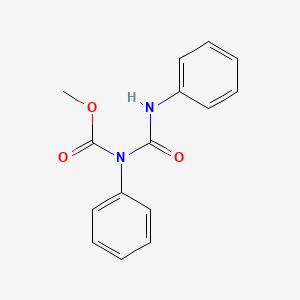
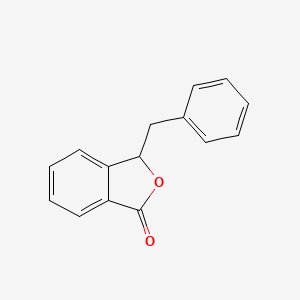
![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
